1-Chloro-3-ethoxycyclobutane
Overview
Description
1-Chloro-3-ethoxycyclobutane is a chemical compound with the CAS Number: 93280-87-6 . It has a molecular weight of 134.61 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11ClO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3 . Unfortunately, the specific molecular structure analysis of this compound is not available in the search results.Scientific Research Applications
Polymer Synthesis and Properties
1-Chloro-3-ethoxycyclobutane has applications in the synthesis and polymerization of various chemical compounds. For instance, it is used in the ring-opening polymerization of 1,1-Dicyano-2-ethoxycyclobutane to produce low molecular weight polymers, a process explored in research by Lee and Cho (1986) in the "Bulletin of The Korean Chemical Society" (Lee & Cho, 1986). Similarly, Yokozawa and Suzuki (1996) described spontaneous copolymerizations of 1,1,2,2-tetracyano-3-ethoxycyclobutane with oxiranes, resulting in high molecular weight alternating copolymers, as detailed in their study in "Macromolecules" (Yokozawa & Suzuki, 1996).
Chemical Synthesis and Reactions
The compound is also significant in various chemical synthesis processes. For instance, Miyano et al. (1980) utilized 1-chloro-3-iodoalkanes, derived from terminal alkenes, for reactions with dialkyl malonates to produce cyclobutane derivatives, as reported in the "Bulletin of the Chemical Society of Japan" (Miyano et al., 1980). In another study, Matsuo, Negishi, and Ishibashi (2009) demonstrated the use of 3-ethoxycyclobutanones in formal [4+2] cycloadditions with silyl enol ethers, leading to the creation of highly oxygenated cyclohexanone derivatives, as published in "Tetrahedron Letters" (Matsuo, Negishi, & Ishibashi, 2009).
Electrochemical Studies
This compound is also studied in the context of electrochemical reactions. Pritts and Peters (1995) investigated the electrochemical reduction of various dihalobutanes, including 1-chloro-4-iodobutane, at carbon cathodes, as detailed in their research in the "Journal of Electroanalytical Chemistry" (Pritts & Peters, 1995).
Properties
IUPAC Name |
1-chloro-3-ethoxycyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCBEBZKGNEAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734883, DTXSID801279822 | |
Record name | 1-Chloro-3-ethoxycyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ether, 3-chlorocyclobutyl ethyl, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93280-87-6, 30804-01-4 | |
Record name | 1-Chloro-3-ethoxycyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ether, 3-chlorocyclobutyl ethyl, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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